4-Npmgp
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Overview
Description
4-Nitrophenyl 2-(4-methoxyphenyl)glycidyl ether, commonly known as 4-Npmgp, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a glycidyl ether that is used as a precursor in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 4-Npmgp is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the glycidyl ether functional group. It has also been shown to exhibit antioxidant properties.
Biochemical And Physiological Effects
There is limited research available on the biochemical and physiological effects of 4-Npmgp. However, it has been shown to exhibit antioxidant properties, which may have potential health benefits.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Npmgp is its versatility as a building block in the synthesis of various organic compounds. It is also relatively easy to synthesize, making it an accessible compound for scientific research. However, there is limited research available on its toxicity and safety, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research on 4-Npmgp. One potential area of research is exploring its potential as an antioxidant and its potential health benefits. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, more research is needed to determine its safety and toxicity profile.
Synthesis Methods
The synthesis of 4-Npmgp involves the reaction of 4-nitrophenol with 4-methoxyphenyl glycidyl ether in the presence of a catalyst. This reaction results in the formation of 4-Npmgp as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
4-Npmgp has found numerous applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of chiral epoxides.
properties
IUPAC Name |
(4-nitrophenyl) [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO16P/c20-5-9-11(21)14(24)16(26)18(33-9)35-36(30,34-8-3-1-7(2-4-8)19(28)29)31-6-10-12(22)13(23)15(25)17(27)32-10/h1-4,9-18,20-27H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16-,17+,18-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPRDNCUIALAO-PVIAXDFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCC2C(C(C(C(O2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26NO16P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Npmgp | |
CAS RN |
101455-34-9 |
Source
|
Record name | 4-Nitrophenyl-(alpha)-mannopyranoside 6-(alpha-glucopyranosyl phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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